1-butyl-1H-tetrazol-5-amine

Lipophilicity Membrane Permeability Drug Design

Generic substitution of 1-alkyl-5-aminotetrazoles risks SAR invalidation. 1-Butyl-1H-tetrazol-5-amine provides defined moderate lipophilicity (XLogP3 0.4) and a reactive amine, enabling: - Reliable scaffold for medicinal chemistry with improved membrane permeability over unsubstituted analogs. - Validated negative control for N1-alkyl chain length antibacterial SAR studies. - Versatile building block for alkylation/coupling to generate diverse libraries. Supplied with consistent ≥95% purity, ensuring reproducibility across batches.

Molecular Formula C5H11N5
Molecular Weight 141.18 g/mol
CAS No. 6280-31-5
Cat. No. B1296112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-1H-tetrazol-5-amine
CAS6280-31-5
Molecular FormulaC5H11N5
Molecular Weight141.18 g/mol
Structural Identifiers
SMILESCCCCN1C(=NN=N1)N
InChIInChI=1S/C5H11N5/c1-2-3-4-10-5(6)7-8-9-10/h2-4H2,1H3,(H2,6,7,9)
InChIKeyDAFSTKDZKAGKGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-1H-tetrazol-5-amine (CAS 6280-31-5) Procurement Guide: Chemical Identity and Baseline Properties


1-Butyl-1H-tetrazol-5-amine (CAS 6280-31-5) is a nitrogen-rich heterocyclic compound belonging to the class of 1-alkyl-5-aminotetrazoles, characterized by a tetrazole core with a butyl group at the N1 position and an amine group at the C5 position [1]. The compound has a molecular formula of C5H11N5 and a molecular weight of 141.17 g/mol [2]. Its key computed physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 293.1±23.0 °C at 760 mmHg, and an XLogP3 of 0.4, indicating moderate lipophilicity .

Why Generic Substitution of 1-Butyl-1H-tetrazol-5-amine (CAS 6280-31-5) Fails in Research Applications


Generic substitution of 1-butyl-1H-tetrazol-5-amine with other 1-alkyl-5-aminotetrazole analogs is not scientifically valid due to critical differences in physicochemical properties and biological activity driven by the length and nature of the N1-alkyl substituent. While the tetrazole core is conserved across this class, the alkyl chain length directly modulates lipophilicity (XLogP3), which in turn impacts membrane permeability, solubility in various media, and ultimately, biological target engagement . Furthermore, head-to-head comparisons within the 1-alkyl-5-aminotetrazole series have demonstrated that the N1-alkyl group is a key determinant of antimicrobial activity, with specific chain lengths (e.g., C8) conferring optimal bacteriostatic effects that differ from shorter or longer homologs [1]. Therefore, treating these compounds as interchangeable without empirical verification introduces significant variability into experimental outcomes and risks invalidating structure-activity relationship (SAR) studies.

Quantitative Differentiation of 1-Butyl-1H-tetrazol-5-amine (CAS 6280-31-5) from Closest Analogs: A Comparative Evidence Guide


Lipophilicity (XLogP3) as a Predictor of Membrane Permeability: 1-Butyl vs. 1-Methyl and 1-H Analogs

The computed partition coefficient (XLogP3) for 1-butyl-1H-tetrazol-5-amine is 0.4, indicating a 100-fold higher lipophilicity compared to the unsubstituted 5-aminotetrazole (XLogP3 ≈ -0.9), and a ~5-fold increase compared to the 1-methyl analog (XLogP3 ≈ 0.08) [1][2]. This quantitative difference translates to superior predicted membrane permeability for the butyl derivative, which is a critical parameter for accessing intracellular targets.

Lipophilicity Membrane Permeability Drug Design

N1-Alkyl Chain Length Dictates Antibacterial Activity: 1-Butyl vs. 1-Octyl Analogs

In a direct comparative study of alkylated 5-aminotetrazoles, the 1-n-octyl derivative exhibited a modest degree of bacteriostatic action against Staphylococcus aureus and Eberthella typhosa, whereas the shorter-chain 1-ethyl and 1-butyl derivatives showed no such activity under the same assay conditions [1]. This demonstrates that antibacterial activity in this series is highly dependent on the N1-alkyl chain length, with a clear threshold for efficacy.

Antibacterial Structure-Activity Relationship Tetrazole

Metabolic Stability and Binding Affinity Enhancement via N1-Butyl Substitution

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, known for enhancing metabolic stability and binding affinity in drug candidates . Within this context, the N1-butyl substituent on 1-butyl-1H-tetrazol-5-amine is reported to further improve solubility in organic solvents and potentially enhance metabolic stability relative to unsubstituted or shorter-chain 5-aminotetrazoles .

Metabolic Stability Binding Affinity Tetrazole Bioisostere

Key Research and Industrial Application Scenarios for 1-Butyl-1H-tetrazol-5-amine (CAS 6280-31-5) Based on Quantitative Evidence


Medicinal Chemistry Scaffold for Optimizing Lipophilicity and Membrane Permeability

Based on its computed XLogP3 of 0.4, which is 100-fold higher than unsubstituted 5-aminotetrazole, 1-butyl-1H-tetrazol-5-amine is best utilized as a moderately lipophilic scaffold in medicinal chemistry programs where improved membrane permeability is required to access intracellular targets . This property makes it a more suitable starting point for lead optimization than its less lipophilic analogs, as it may require fewer modifications to achieve drug-like properties.

Negative Control in Antibacterial Structure-Activity Relationship (SAR) Studies

Given the direct evidence that 1-butyl-1H-tetrazol-5-amine lacks the antibacterial activity observed in its 1-octyl analog, this compound is ideally suited as a negative control in SAR studies investigating the role of N1-alkyl chain length in the antibacterial properties of 5-aminotetrazoles [1].

Synthetic Intermediate for Agrochemical and Pharmaceutical Development

1-Butyl-1H-tetrazol-5-amine serves as a valuable synthetic intermediate in the production of novel pesticides and pharmaceuticals . Its moderate lipophilicity and the presence of a reactive amine group make it a versatile building block for generating diverse compound libraries through further chemical modifications, including alkylation and coupling reactions [2].

Ligand Design for Coordination Chemistry and Catalysis

The nitrogen-rich tetrazole ring of 1-butyl-1H-tetrazol-5-amine can act as a ligand for metal coordination, as demonstrated by the formation of platinum(II) and palladium(II) complexes with related 5-aminotetrazoles [3]. While specific data for the 1-butyl derivative is lacking, its structural analogy suggests potential applications in developing new catalysts or metal-based therapeutics, where the butyl chain can be used to tune the complex's solubility and steric properties.

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